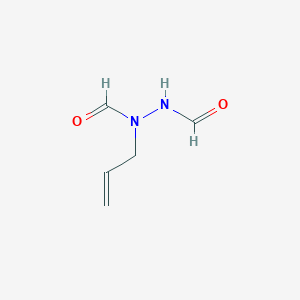

N-allyl-N'-formylformic hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

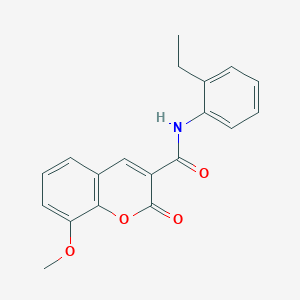

Vue d'ensemble

Description

“N-allyl-N’-formylformic hydrazide” is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 . It is also known as N’-formyl-N-(prop-2-en-1-yl)formohydrazide . The compound is liquid in physical form .

Physical And Chemical Properties Analysis

N-allyl-N’-formylformic hydrazide is a liquid . Its molecular weight is 128.13 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Double Bond Migration in N-Allylic Systems

The isomerization of N-allyl compounds, including amines, imines, amides, and others to their corresponding N-(1-propenyl) compounds catalyzed by transition metal complexes, is a significant area of research. Such processes are crucial for the selective synthesis of enamines, enamides, and azadienes. This research highlights the importance of N-allyl-N'-formylformic hydrazide in catalytic reactions, offering pathways for synthesis and isomerization within organic chemistry (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Antimicrobial Activity

Hydrazide-Hydrazones as Potential Antimicrobial Agents

Derivatives of hydrazide and hydrazone, classes to which this compound belongs, have been explored for their wide variety of biological activities, including antibacterial, antifungal, and anticancer properties. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (Popiołek, Ł., 2016).

Polymer Science

Thermal Degradation of Poly(vinyl chloride) (PVC)

The role of N-allyl compounds in the thermal degradation process of PVC is critical for understanding the mechanism of dehydrochlorination and stabilization of PVC. This research provides insights into how this compound might influence the stability and degradation pathways of polymers (Starnes, W. H., 2002).

Drug Formulation

Engineering Cocrystals of Poorly Water-Soluble Drugs

The formation of cocrystals, involving this compound, can enhance the solubility and bioavailability of poorly water-soluble drugs. This approach is significant for pharmaceutical formulation, offering a pathway to improve drug delivery systems (Sathisaran, I., & Dalvi, S., 2018).

Safety and Hazards

The safety data sheet for N-allyl-N’-formylformic hydrazide indicates that it is classified under GHS07, with the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

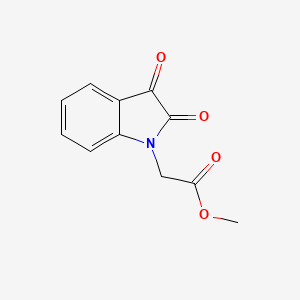

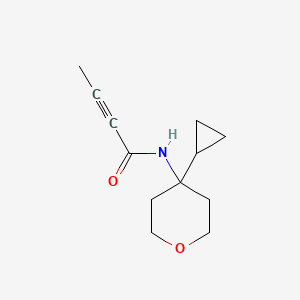

Orientations Futures

While specific future directions for N-allyl-N’-formylformic hydrazide are not mentioned in the search results, research in the field of N-allyl compounds and hydrazides is ongoing. For example, new methods for the synthesis of indoles using alkynes and nitrogen sources are being developed . Another area of research involves the synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides .

Propriétés

IUPAC Name |

N-[formyl(prop-2-enyl)amino]formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-3-7(5-9)6-4-8/h2,4-5H,1,3H2,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMKUGFVTHUUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C=O)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730787.png)

![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)

![5-Bromooxazolo[4,5-b]pyridine](/img/structure/B2730792.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)

![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)

![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride](/img/structure/B2730801.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-5-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2730804.png)

![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)

![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)